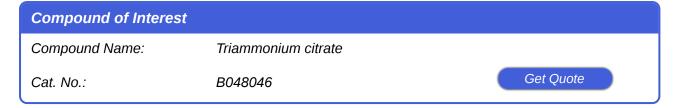


# An In-depth Technical Guide to Triammonium Citrate for Researchers and Scientists

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Authored for drug development professionals, this technical guide provides a comprehensive overview of **triammonium citrate**, detailing its chemical and physical properties, key experimental protocols, and its role in various scientific applications.

# **Core Properties of Triammonium Citrate**

**Triammonium citrate**, also known by synonyms such as ammonium citrate tribasic and citric acid triammonium salt, is a white crystalline solid.[1] Its chemical formula is  $C_6H_{17}N_3O_7$ , and it possesses a molecular weight of 243.22 g/mol .[1] The compound is registered under the CAS number 3458-72-8.[1]

## **Physicochemical Data**

A summary of the key quantitative data for **triammonium citrate** is presented below for easy reference and comparison.



Property	Value
CAS Number	3458-72-8[1]
Molecular Weight	243.22 g/mol [1]
Appearance	White crystalline powder[1]
Solubility in Water	Freely soluble[1]
pH (5% aqueous solution)	6.0 - 7.5[1]
Melting Point	185 °C (with decomposition)
Density	1.48 g/cm <sup>3</sup>

# **Key Experimental Protocols**

This section provides detailed methodologies for several key applications of **triammonium citrate** in a research and development setting.

# Preparation of a 0.1 M Triammonium Citrate Buffer (pH 7.0)

**Triammonium citrate** is an effective buffering agent for various biological assays, particularly where the chelation of metal ions is advantageous.[1]

#### Materials:

- Triammonium citrate
- Deionized water
- Concentrated citric acid or ammonium hydroxide solution
- pH meter
- · Magnetic stirrer and stir bar
- Volumetric flask (1 L)



Beaker

#### Procedure:

- Weigh out 24.32 g of triammonium citrate and transfer it to a 1 L beaker containing 800 mL of deionized water.[1]
- Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
- Calibrate the pH meter and immerse the electrode in the solution.
- Adjust the pH of the solution to 7.0 by dropwise addition of a concentrated citric acid solution (to lower the pH) or a concentrated ammonium hydroxide solution (to raise the pH).[1]
- Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
- Bring the final volume to 1 L with deionized water.
- If required for the application, the buffer solution can be sterilized by autoclaving or filtration.

## **Nucleic Acid Precipitation**

The chelating properties of the citrate ion are beneficial in nucleic acid isolation protocols as they inhibit nucleases that require divalent cations for their activity.[1]

#### Materials:

- · Cell or tissue lysate containing nucleic acids
- 1 M **Triammonium citrate** solution (pH 7.0)
- Isopropanol or 100% ethanol (ice-cold)
- 70% Ethanol



- Nuclease-free water or a suitable buffer
- Microcentrifuge and tubes

#### Procedure:

- To your aqueous sample containing the nucleic acids, add the 1 M triammonium citrate solution to a final concentration of 50 mM.[1]
- Add 0.7-1.0 volumes of isopropanol or 2.0-2.5 volumes of cold 100% ethanol.
- Mix the solution gently by inverting the tube several times.
- Incubate the mixture at -20°C for at least one hour to facilitate the precipitation of the nucleic acids.[1]
- Centrifuge the sample at >12,000 x g for 15 minutes at 4°C to pellet the nucleic acids.[1]
- Carefully decant and discard the supernatant without disturbing the pellet.
- Wash the pellet by adding 70% ethanol to remove any residual salts.
- Centrifuge at >12,000 x g for 5 minutes at 4°C.[1]
- Discard the supernatant and air-dry the pellet.
- Resuspend the nucleic acid pellet in nuclease-free water or a suitable buffer for downstream applications.[1]

### **Rust Removal from Metal Surfaces**

**Triammonium citrate** is an effective chelating agent for the removal of iron oxide (rust) from metal surfaces without attacking the underlying metal.[2]

#### Materials:

- · A solution of triammonium citrate
- Water bath or heating plate



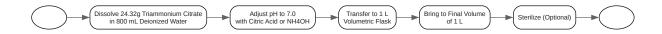
- Beakers or immersion tanks
- Soluble chromate solution (e.g., sodium chromate or bichromate) optional rust inhibitor
- · Waterproof oil optional final coating

#### Procedure:

- Prepare a solution of **triammonium citrate** in water.
- Heat the solution to a temperature between 175 and 212°F (approximately 80-100°C).[2]
- Immerse the rusted metal part in the heated **triammonium citrate** solution for 3 to 15 minutes, depending on the severity of the rust.[2]
- The triammonium citrate will chelate the iron oxide, dissolving the rust.
- Remove the part from the solution and wash it thoroughly with water, preferably heated to around 175°F, to remove the **triammonium citrate**.[2]
- The heat from the wash will aid in rapid drying of the part.[2]
- For enhanced rust prevention, the cleaned part can be subsequently dipped in a soluble chromate solution.[2]
- A final coating with a waterproof oil can be applied for long-term protection.

# **Visualizing Workflows and Mechanisms**

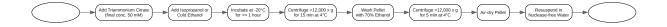
To further elucidate the practical applications of **triammonium citrate**, the following diagrams, generated using the DOT language, illustrate key experimental workflows and chemical mechanisms.



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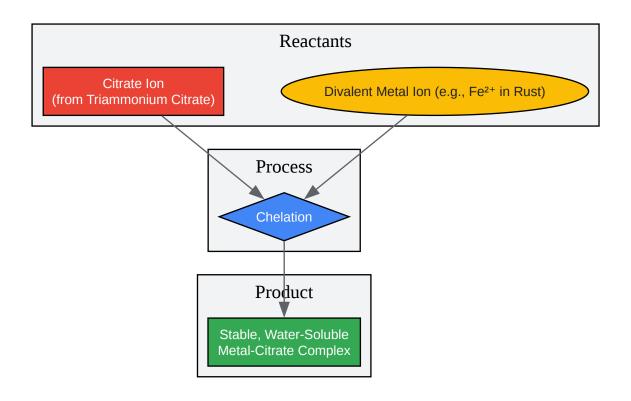


Workflow for preparing a 0.1 M triammonium citrate buffer.



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Experimental workflow for nucleic acid precipitation.



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Mechanism of metal ion chelation by the citrate ion.

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